

Velneperit: A Pharmacological Tool for Selective NPY Y5 Receptor Blockade

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Compound of Interest

Compound Name: Velneperit

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Velneperit, also known as S-2367, is a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y5 receptor.^[1] Developed by Shionogi, it has been investigated for its potential as a treatment for obesity due to the role of the NPY Y5 receptor in regulating food intake and energy homeostasis.^{[2][3]} **Velneperit** is an orally active compound capable of penetrating the blood-brain barrier, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the NPY Y5 receptor.^[3] These application notes provide a comprehensive overview of **velneperit**'s pharmacological properties and detailed protocols for its use in key experimental settings.

Mechanism of Action

Velneperit exerts its pharmacological effects by competitively binding to the NPY Y5 receptor, thereby preventing the binding of its endogenous ligand, Neuropeptide Y.^[2] The NPY Y5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by NPY, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the Y5 receptor can stimulate downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the activation of the RhoA pathway, which is involved in cell motility. By blocking the

NPY Y5 receptor, **velneperit** inhibits these downstream signaling events. It has been characterized as a surmountable antagonist.

Data Presentation

The following tables summarize the available quantitative data for **velneperit**.

Table 1: In Vitro Pharmacological Profile of **Velneperit** (S-2367)

Parameter	Species	Receptor	Value	Reference
Binding Affinity				
Ki	Human	NPY Y5	High Affinity (Specific value not publicly available)	
Functional Antagonism				
IC50 (vs. NPY-induced Ca ²⁺ influx)	Human	NPY Y5	210 nM	
Antagonism Type	NPY Y5	Surmountable		

Table 2: In Vivo Pharmacological Profile of **Velneperit** (S-2367)

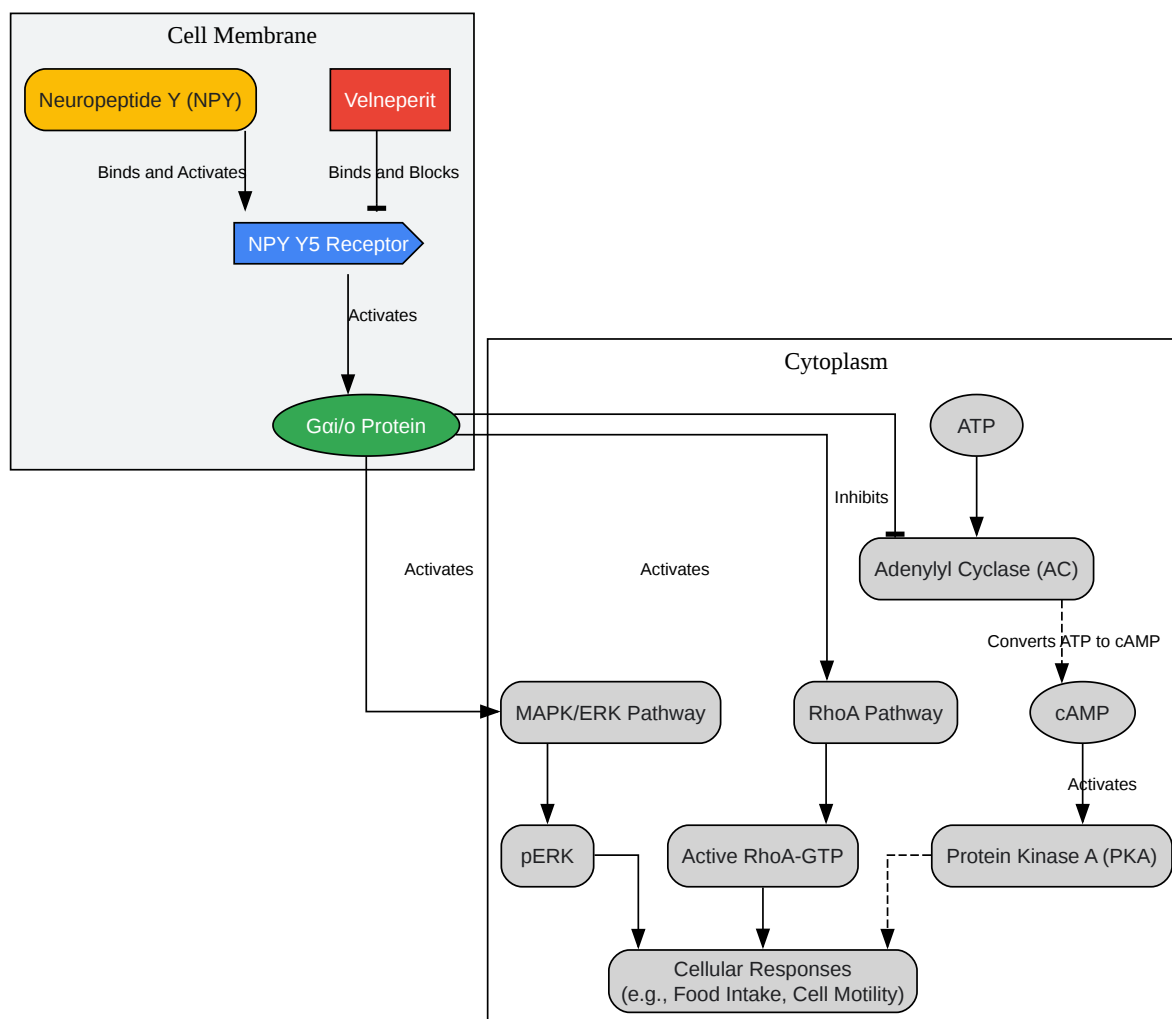
Parameter	Species	Dose	Route	Value	Reference
Brain Receptor Occupancy	Mouse	100 mg/kg	p.o.	80-90%	
Efficacy in Diet-Induced Obesity	Mouse	30-100 mg/kg (daily for 2 weeks)	p.o.	Significant inhibition of body weight gain	
Plasma Concentration	Mouse/Rat	100 mg/kg	p.o.	Sustained elevated levels for up to 15 hours	

Table 3: Pharmacokinetic Parameters of **Velneperit** (S-2367) after Oral Administration

Parameter	Species	Dose	Tmax	Cmax	Half-life (t1/2)	Reference
Mouse	Data not publicly available	Data not publicly available	Data not publicly available			
Rat	Data not publicly available	Data not publicly available	Data not publicly available			

Signaling Pathways and Experimental Workflows

NPY Y5 Receptor Signaling Pathway Blocked by Velneperit



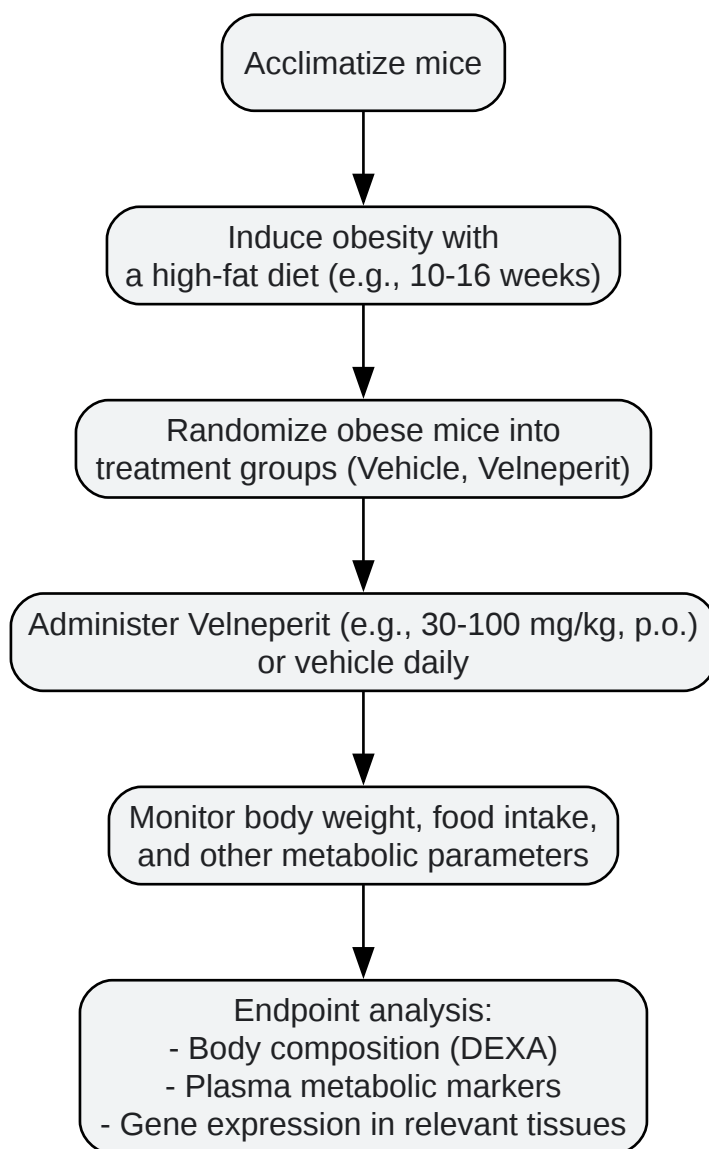
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Caption: NPY Y5 receptor signaling cascade and the inhibitory action of **velneperit**.

Experimental Workflow for In Vitro Characterization of Velneperit

Caption: Workflow for in vitro binding and functional characterization of **velneperit**.

Experimental Workflow for In Vivo Evaluation of Velneperit in a Diet-Induced Obesity Model



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Caption: Workflow for evaluating the in vivo efficacy of **velneperit** in a mouse model of diet-induced obesity.

Experimental Protocols

Protocol 1: NPY Y5 Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **velneperit** for the NPY Y5 receptor.

Materials:

- Cell membranes prepared from a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293, CHO cells).
- Radioligand: [125 I]-Peptide YY ([125 I]-PYY).
- Binding Buffer: 25 mM HEPES, 2.5 mM CaCl_2 , 1 mM MgCl_2 , 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: 1 μM unlabeled NPY.
- **Velneperit** stock solution (e.g., 10 mM in DMSO).
- 96-well microplates.
- Glass fiber filter mats.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **velneperit** in Binding Buffer.
- In a 96-well plate, add in the following order:
 - 25 μL of Binding Buffer (for total binding) or 25 μL of 1 μM unlabeled NPY (for non-specific binding) or 25 μL of **velneperit** dilution.
 - 25 μL of [125 I]-PYY (final concentration ~ 50 pM).
 - 50 μL of cell membrane preparation (5-20 μg of protein per well).

- Incubate the plate at room temperature for 2 hours with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
- Wash the filters three times with ice-cold Wash Buffer.
- Dry the filter mats and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of **velneperit**. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - cAMP Accumulation

Objective: To determine the functional antagonist activity (IC50) of **velneperit** by measuring its ability to inhibit NPY-induced suppression of cAMP production.

Materials:

- A cell line stably expressing the human NPY Y5 receptor (e.g., CHO-K1 cells).
- NPY (human).
- Forskolin.
- **Velneperit** stock solution (e.g., 10 mM in DMSO).
- Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- 384-well white microplates.

Procedure:

- Seed the cells into a 384-well plate and culture overnight.
- Prepare serial dilutions of **velneperit** in Stimulation Buffer.
- Prepare a solution of NPY in Stimulation Buffer at a concentration that gives a submaximal response (e.g., EC80).
- Aspirate the culture medium from the cells and add the **velneperit** dilutions. Incubate for 15-30 minutes at 37°C.
- Add the NPY solution to the wells (except for the basal control wells).
- Add forskolin to all wells to stimulate cAMP production (final concentration typically 1-10 µM).
- Incubate the plate for 30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the log concentration of **velneperit**. Determine the IC50 value, which represents the concentration of **velneperit** that causes a 50% reversal of the NPY-induced inhibition of forskolin-stimulated cAMP accumulation, using non-linear regression.

Protocol 3: In Vitro Functional Assay - ERK Phosphorylation

Objective: To assess the effect of **velneperit** on NPY-induced ERK1/2 phosphorylation.

Materials:

- A cell line expressing the NPY Y5 receptor.
- NPY (human).
- **Velneperit** stock solution (e.g., 10 mM in DMSO).
- Serum-free culture medium.

- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
- HRP-conjugated anti-rabbit secondary antibody.
- SDS-PAGE gels and Western blot equipment.
- Chemiluminescence substrate.
- Imaging system for Western blots.

Procedure:

- Seed cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 4-24 hours.
- Pre-treat the cells with varying concentrations of **velneperit** or vehicle for 30 minutes.
- Stimulate the cells with NPY (e.g., 100 nM) for 5-10 minutes.
- Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour.
- Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescence substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.

- **Data Analysis:** Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK for each sample. Plot the normalized phospho-ERK levels against the log concentration of **velneperit** to determine the IC50.

Protocol 4: In Vivo Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the efficacy of **velneperit** in reducing body weight gain and improving metabolic parameters in a mouse model of obesity.

Materials:

- Male C57BL/6J mice (6-8 weeks old).
- High-fat diet (HFD; e.g., 60% kcal from fat).
- Standard chow diet.
- **Velneperit**.
- Vehicle for oral administration (e.g., 0.5% methylcellulose).
- Metabolic cages (optional).
- Equipment for measuring body composition (e.g., DEXA or NMR).

Procedure:

- Acclimatize the mice for at least one week on a standard chow diet.
- Induce obesity by feeding the mice an HFD for 10-16 weeks. A control group should be maintained on the standard chow diet.
- After the induction period, randomize the obese mice into treatment groups (e.g., Vehicle, **Velneperit** 30 mg/kg, **Velneperit** 100 mg/kg).
- Administer **velneperit** or vehicle by oral gavage once daily for the duration of the study (e.g., 2-4 weeks).

- Monitor body weight and food intake regularly (e.g., daily or several times per week).
- At the end of the treatment period, perform terminal procedures:
 - Measure body composition.
 - Collect blood for analysis of plasma parameters (e.g., glucose, insulin, lipids).
 - Harvest tissues (e.g., hypothalamus, adipose tissue, liver) for further analysis (e.g., gene expression).
- Data Analysis: Compare the changes in body weight, food intake, body composition, and plasma parameters between the treatment groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

Velneperit (S-2367) is a valuable pharmacological tool for the selective blockade of the NPY Y5 receptor. Its oral bioavailability and central nervous system penetration make it suitable for a wide range of in vitro and in vivo applications. The protocols provided here offer a framework for researchers to investigate the role of the NPY Y5 receptor in various physiological and disease processes. While specific quantitative binding and pharmacokinetic data are not fully available in the public domain, the provided information and methodologies will enable robust scientific inquiry into the function of this important therapeutic target.

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